REACTION_CXSMILES
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[NH2:1]C1C(Cl)=C(C=CC=1)C(N)=O.[Br:12][C:13]1[C:14]([Cl:23])=[C:15]([C:19]([F:22])=[CH:20][CH:21]=1)[C:16](O)=[O:17]>>[Br:12][C:13]1[C:14]([Cl:23])=[C:15]([C:19]([F:22])=[CH:20][CH:21]=1)[C:16]([NH2:1])=[O:17]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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NC=1C(=C(C(=O)N)C=CC1)Cl
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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BrC=1C(=C(C(=O)O)C(=CC1)F)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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This compound was prepared
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Name
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Type
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Smiles
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BrC=1C(=C(C(=O)N)C(=CC1)F)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |